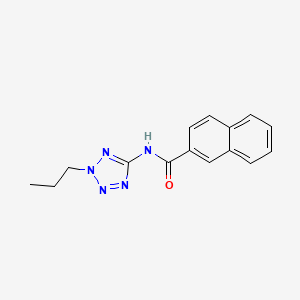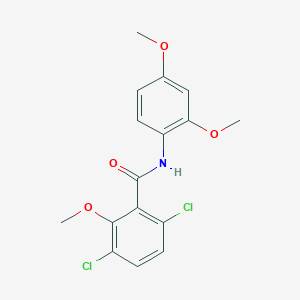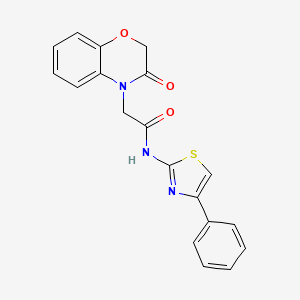
N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide, also known as PTZ-343, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the family of tetrazole-based compounds and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide works by selectively binding to a specific protein known as carbonic anhydrase IX (CAIX), which is overexpressed in cancer cells. This binding results in the inhibition of CAIX activity, leading to a decrease in the pH of the cancer cells and ultimately causing their death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer diagnosis, N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide has also been found to have a wide range of biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various enzymes and receptors, leading to changes in cellular signaling pathways and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide in lab experiments is its selectivity towards cancer cells, which makes it a valuable tool for cancer research. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and lead to inaccurate results.
Direcciones Futuras
There are several future directions for research on N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide. One potential area of study is the development of new diagnostic tools for cancer using this compound. Another area of research is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to explore the potential applications of N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide in other areas of medicine, such as the treatment of neurological disorders and infectious diseases.
In conclusion, N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide is a promising chemical compound that has potential applications in the field of medicine. Its selectivity towards cancer cells and ability to modulate various cellular processes make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide involves the reaction of 2-naphthoyl chloride with sodium azide and propylamine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide has been extensively studied for its potential applications in the field of medicine. One of the major areas of research has been its use as a diagnostic tool for the detection of cancer cells. Studies have shown that N-(2-propyl-2H-tetrazol-5-yl)-2-naphthamide can selectively bind to cancer cells and emit a fluorescent signal, making it a promising candidate for cancer diagnosis.
Propiedades
IUPAC Name |
N-(2-propyltetrazol-5-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-2-9-20-18-15(17-19-20)16-14(21)13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFAJHMHUFEBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propyl-2H-tetrazol-5-yl)naphthalene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5884555.png)

![N-(3-chloro-4-methoxyphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5884565.png)


![1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5884576.png)

![N'-[(4-fluorobenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5884584.png)


![N-{4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5884602.png)
![2-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5884617.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine](/img/structure/B5884618.png)
![ethyl [(2,6-dimethyl-4-quinolinyl)thio]acetate](/img/structure/B5884651.png)